molecular formula C21H23N3O5S2 B2663654 (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-11-4

(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2663654
CAS No.: 850909-11-4
M. Wt: 461.55
InChI Key: MTPHCEZYINYLAS-QURGRASLSA-N
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Description

(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound exhibits significant research value primarily in the field of neuroscience, where it is used to investigate the role of JNK3 in neuronal apoptosis and survival. The JNK3 isoform is predominantly expressed in the brain and heart and is a key mediator of stress-induced apoptosis in neurons, a process implicated in the pathogenesis of various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. By selectively inhibiting JNK3, this compound allows researchers to dissect the specific contributions of this kinase pathway in cellular and animal models of neurodegeneration, oxidative stress, and ischemic injury. Its mechanism of action involves binding to the ATP-binding site of JNK3, thereby preventing the phosphorylation of its downstream substrates, such as c-Jun. This targeted inhibition helps in elucidating signaling cascades and validating JNK3 as a therapeutic target for neuroprotective strategies. The selectivity profile of this inhibitor is crucial for attributing observed phenotypic effects specifically to JNK3 modulation, minimizing potential off-target effects associated with the inhibition of other JNK isoforms (JNK1 and JNK2) or unrelated kinases.

Properties

IUPAC Name

methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-5-24(6-2)31(27,28)16-10-7-14(8-11-16)19(25)22-21-23(3)17-12-9-15(20(26)29-4)13-18(17)30-21/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPHCEZYINYLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Sulfonamide Formation: The N,N-diethylsulfamoyl group is introduced by reacting the intermediate with diethylamine and a sulfonyl chloride.

    Final Coupling: The final step involves coupling the benzoyl and sulfonamide intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: Its biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.

    Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

highlights methyl benzoate derivatives with sulfonylurea and triazine substituents, such as metsulfuron methyl and ethametsulfuron methyl . These compounds share a sulfonyl bridge but differ in their heterocyclic substituents. For instance:

Compound Name Core Structure Key Substituents Application
Target Compound Benzothiazole Diethylsulfamoyl, imino, methyl ester Under investigation
Metsulfuron methyl () Triazine Methoxy, methyl, sulfonylurea Herbicide
Ethametsulfuron methyl () Triazine Ethoxy, methylamino, sulfonylurea Herbicide

This structural deviation may reduce herbicidal activity but introduce novel bioactivity profiles .

Hydrogen Bonding and Crystallographic Behavior

The triazole-thiocarbonohydrazide compound in forms a six-membered hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds. Similarly, the target compound’s benzothiazole and imino groups can participate in hydrogen bonding, as predicted by Etter’s graph set analysis (). Computational modeling using SHELX () and WinGX () could reveal distinct packing efficiencies. For example:

  • Target Compound : Likely forms dimeric or chain-like motifs via N–H···O=C interactions.
  • Triazole Derivative (): Hexameric assemblies with higher symmetry due to multiple hydrogen bond donors/acceptors.

Such differences impact solubility and thermal stability, critical for pharmaceutical or agrochemical formulations .

Reactivity and Functional Group Analysis

Conversely, the benzothiazole core may enhance π-stacking interactions with biological targets, as seen in kinase inhibitors. Structure-activity relationship (SAR) studies using algorithms from could quantify these effects, identifying key pharmacophores .

Crystallographic Data

Single-crystal X-ray diffraction (using SHELXL; ) would reveal bond lengths and angles. Preliminary predictions:

  • C–N (imino): ~1.28 Å (shorter than typical C–N single bonds due to conjugation).
  • S–O (sulfamoyl) : ~1.44 Å, consistent with sulfonamide derivatives.

Comparisons with triazole derivatives () would highlight differences in molecular planarity and torsion angles .

Biological Activity

(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}
  • Molecular Weight : Approximately 358.47 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group likely enhances binding affinity to target enzymes or receptors, potentially inhibiting their activity.
  • Antioxidant Activity : Similar compounds have shown free radical scavenging capabilities, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Thiazole derivatives often modulate inflammatory pathways, which could be relevant in conditions such as diabetes and cancer.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown nanomolar activity against various cancer cell lines, including breast and lung cancers. Structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole core enhance potency and selectivity against tumors .

Antidiabetic Potential

A study evaluated a structurally similar thiazole derivative's effects on hyperglycemia and insulin sensitivity in diabetic models. The compound demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity through modulation of inflammatory mediators and oxidative stress markers . This suggests that this compound may hold promise for diabetes management.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer effectsSignificant cytotoxicity against breast cancer cell lines; nanomolar IC50 values observed.
Study 2 Assess antidiabetic propertiesReduced blood glucose levels in STZ-induced diabetic rats; enhanced insulin sensitivity and reduced inflammatory markers.

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